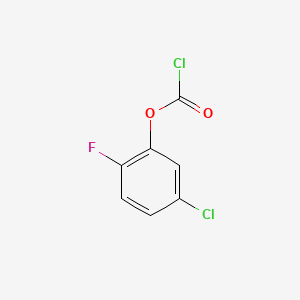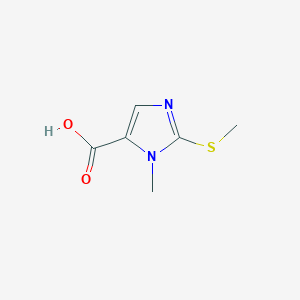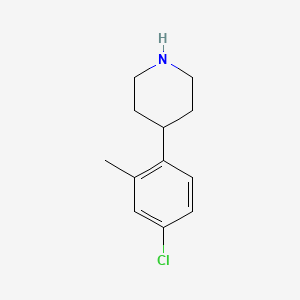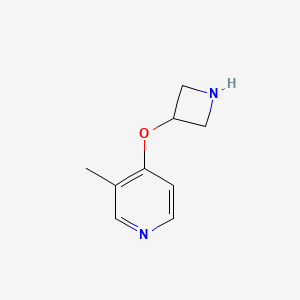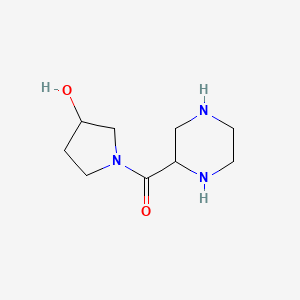
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol is a compound that features a piperazine ring attached to a pyrrolidine ring with a carbonyl group
準備方法
The synthesis of 1-(Piperazine-2-carbonyl)pyrrolidin-3-ol can be achieved through several routes. One common method involves the reaction of piperazine with pyrrolidine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
科学的研究の応用
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
作用機序
The mechanism of action of 1-(Piperazine-2-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved often include signal transduction cascades and metabolic processes that are critical for cellular function .
類似化合物との比較
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds such as:
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups, often used in similar applications but with distinct properties.
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine, which share the piperazine ring but differ in their substituents and resulting activities.
The uniqueness of this compound lies in its specific combination of the piperazine and pyrrolidine rings, which imparts unique chemical and biological properties that are not observed in other related compounds .
特性
分子式 |
C9H17N3O2 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
(3-hydroxypyrrolidin-1-yl)-piperazin-2-ylmethanone |
InChI |
InChI=1S/C9H17N3O2/c13-7-1-4-12(6-7)9(14)8-5-10-2-3-11-8/h7-8,10-11,13H,1-6H2 |
InChIキー |
WXKVERFHKAWWHC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C(=O)C2CNCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)

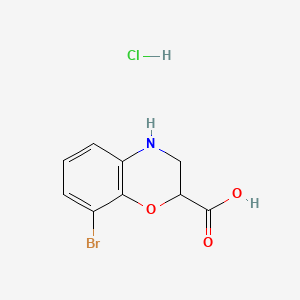
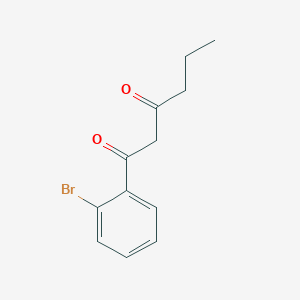
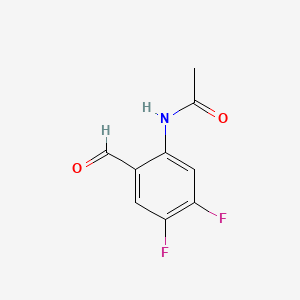
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
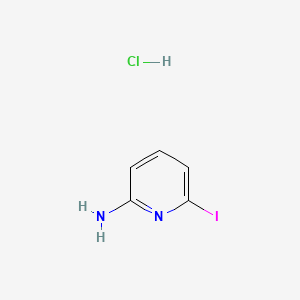
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
